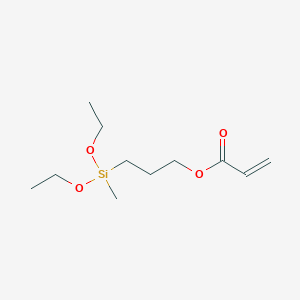

3-(Diethoxy(methyl)silyl)propyl acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Diethoxy(methyl)silyl)propyl acrylate is an organosilicon compound with the molecular formula C10H20O4Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate typically involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Diethoxy(methyl)silyl)propyl acrylate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Polymerization: It can undergo free radical polymerization to form polymers with acrylate groups.

Condensation: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Condensation: Catalysts such as tin octoate or titanium alkoxides.

Major Products Formed

Hydrolysis: Silanol derivatives.

Polymerization: Polyacrylates with silane functionalities.

Condensation: Siloxane-linked polymers.

Applications De Recherche Scientifique

3-(Diethoxy(methyl)silyl)propyl acrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

Biology: Employed in the modification of surfaces for cell culture and tissue engineering.

Medicine: Utilized in the development of drug delivery systems and biomedical coatings.

Industry: Applied in the production of adhesives, sealants, and coatings with enhanced adhesion and durability.

Mécanisme D'action

The mechanism of action of 3-(Diethoxy(methyl)silyl)propyl acrylate involves the formation of covalent bonds with both organic and inorganic substrates. The acrylate group can undergo polymerization to form long polymer chains, while the silane group can react with hydroxyl groups on surfaces to form strong siloxane bonds. These interactions result in materials with improved mechanical properties, chemical resistance, and adhesion.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Dimethoxy(methyl)silyl)propyl acrylate

- 3-(Trimethoxysilyl)propyl acrylate

- 3-(Methyldiethoxysilyl)propyl acrylate

Uniqueness

Compared to similar compounds, 3-(Diethoxy(methyl)silyl)propyl acrylate offers a unique combination of reactivity and stability. The presence of diethoxy groups provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane-based acrylates.

Propriétés

IUPAC Name |

3-[diethoxy(methyl)silyl]propyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIZRDPCQAYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCOC(=O)C=C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1148770.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)